2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEHJZPYPTXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-fluorothiophenol with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. This reaction often requires a catalyst or a strong base.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. It is being evaluated for its efficacy in treating certain diseases and conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol (CAS No. 251307-35-4) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a fluorophenyl group and a sulfanyl moiety, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
The molecular formula of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is with a molar mass of 324.41 g/mol. The compound's synthesis typically involves the reaction of 4-fluorothiophenol with diphenylacetaldehyde in the presence of a base and organic solvent, followed by purification methods such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects. Notably, it may inhibit certain enzymes involved in cell proliferation, which is a key mechanism in anticancer activity .
Anticancer Properties
Research indicates that 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
| Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | Not specified |
| MDA-MB-468 (Breast) | 84.83% | Not specified |
| SK-MEL-5 (Melanoma) | 84.32% | Not specified |
| SR (Leukemia) | 81.58% | Not specified |
These results suggest that the compound may have broad-spectrum antiproliferative activity against various types of cancer .
Antimicrobial Activity
In addition to its anticancer effects, there is emerging evidence supporting the antimicrobial properties of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains, although specific data on efficacy and mechanisms remain limited and warrant further investigation .
Case Studies
A comparative analysis involving various derivatives of sulfanyl compounds highlighted the potential of similar structures in mediating anticancer effects. For instance, compounds with analogous functional groups were tested against human colon cancer cell lines, showing varying degrees of potency compared to established chemotherapeutics like doxorubicin . This suggests that further exploration into the structure-activity relationship (SAR) of compounds like 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol could yield valuable insights for drug development.
Q & A
What synthetic methodologies are effective for preparing 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol?
Basic:
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 1,1-diphenyl-1-ethanol derivatives with 4-fluorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
Advanced:
Controlling regioselectivity during thioether formation requires careful optimization of reaction conditions. For example, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/toluene) improves yield by enhancing nucleophilic attack at the desired carbon . Kinetic studies suggest that steric hindrance from the diphenyl groups directs substitution to the ethanol-bearing carbon.
How can the molecular structure and stereochemistry of this compound be characterized?
Basic:
X-ray crystallography is the gold standard for determining absolute configuration. SHELX software (e.g., SHELXL for refinement) enables precise modeling of the sulfanyl group’s spatial orientation relative to the fluorophenyl and diphenyl moieties .
Advanced:
Dynamic NMR (DNMR) can resolve conformational flexibility. For instance, variable-temperature ¹³C NMR reveals restricted rotation around the C–S bond due to steric interactions between the 4-fluorophenyl and diphenyl groups . Computational studies (DFT) corroborate these findings, showing energy barriers >15 kcal/mol for rotational isomerism .
What biological activities have been reported for sulfanyl-containing ethanol derivatives?
Basic:
Analogous compounds exhibit antimicrobial and antioxidant properties. The sulfanyl group enhances membrane permeability, while fluorophenyl moieties may interact with bacterial efflux pumps .
Advanced:
Mechanistic studies suggest inhibition of Staphylococcus aureus biofilm formation via disruption of quorum sensing pathways. Dose-response assays (IC₅₀ = 12.5 µM) correlate with thiol-mediated redox interference, validated by glutathione depletion assays . Structure-activity relationship (SAR) studies highlight the necessity of the 4-fluoro substitution for potency .
Which analytical techniques are optimal for quantifying this compound in complex matrices?
Basic:
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column and acetonitrile/water (70:30) mobile phase achieve baseline separation in <10 minutes .
Advanced:
LC-MS/MS with electrospray ionization (ESI+) provides superior sensitivity (LOD = 0.1 ng/mL) for pharmacokinetic studies. Fragmentation patterns (e.g., m/z 321 → 183) confirm structural integrity in biological samples .
How do environmental factors influence the stability of this compound?
Basic:
The compound is sensitive to UV light and oxidation. Storage under inert gas (N₂) at −20°C in amber vials is recommended .
Advanced:
Degradation pathways include sulfoxide formation (via radical-mediated oxidation) and hydrolytic cleavage of the C–S bond under acidic conditions (pH < 3). Accelerated stability studies (40°C/75% RH) show a t₉₀ of 30 days, requiring stabilizers like BHT for long-term storage .
What computational tools predict the compound’s reactivity and binding modes?
Advanced:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential protein targets. For example, docking into the E. coli FabH enzyme (PDB: 1HNJ) reveals hydrogen bonding between the hydroxyl group and Thr³¹⁰, while the fluorophenyl group occupies a hydrophobic pocket . QSAR models using Hammett σ constants predict electron-withdrawing substituents enhance antibacterial activity (R² = 0.89) .
What are the challenges in scaling up synthesis for research applications?
Advanced:
Batch-to-batch variability arises from incomplete thiolate formation in polar aprotic solvents. Flow chemistry systems with in-line FTIR monitoring improve reproducibility by maintaining precise stoichiometric ratios (e.g., 1:1.05 ethanol:thiol) . Green chemistry approaches, such as micellar catalysis (TPGS-750-M), reduce waste (E-factor < 5) without compromising yield (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
